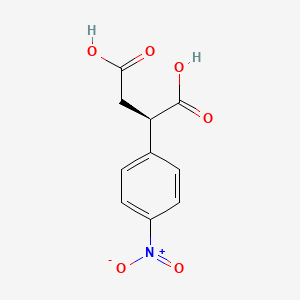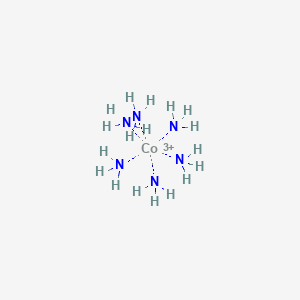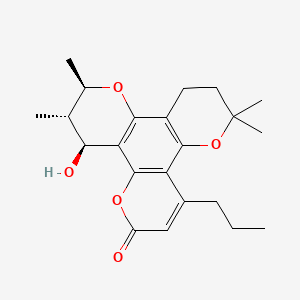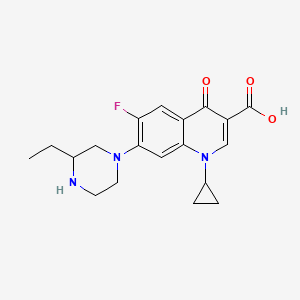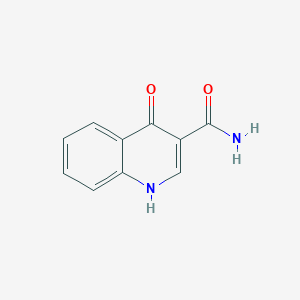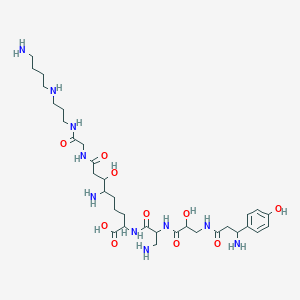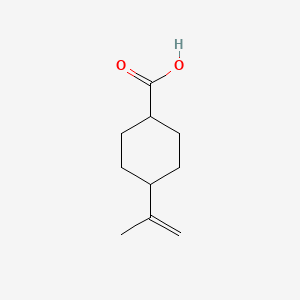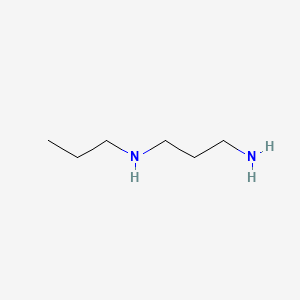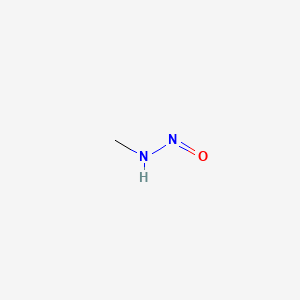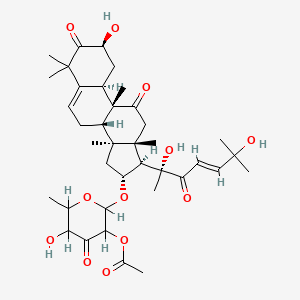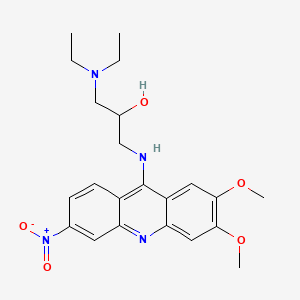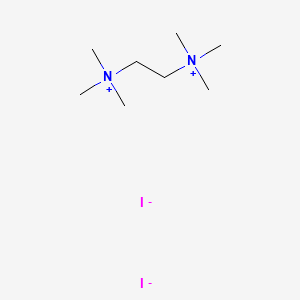
N(1),N(1),N(1),N(2),N(2),N(2)-HEXAMETHYL-1,2-ETHANEDIAMINIUM DIIODIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(1),N(1),N(1),N(2),N(2),N(2)-HEXAMETHYL-1,2-ETHANEDIAMINIUM DIIODIDE is a quaternary ammonium compound It is characterized by the presence of six methyl groups attached to the nitrogen atoms of a 1,2-ethanediamine backbone, with two iodide ions serving as counterions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(1),N(1),N(2),N(2),N(2)-HEXAMETHYL-1,2-ETHANEDIAMINIUM DIIODIDE typically involves the alkylation of 1,2-ethanediamine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
H2NCH2CH2NH2+6CH3I→(CH3)3NCH2CH2N(CH3)3I2
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of excess methyl iodide ensures complete alkylation of the amine groups. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N(1),N(1),N(1),N(2),N(2),N(2)-HEXAMETHYL-1,2-ETHANEDIAMINIUM DIIODIDE can undergo various chemical reactions, including:
Substitution Reactions: The iodide ions can be replaced by other anions such as chloride or bromide.
Oxidation Reactions: The compound can be oxidized to form N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium chloride or sodium bromide in aqueous solution.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N(1),N(1),N(1),N(2),N(2),N(2)-HEXAMETHYL-1,2-ETHANEDIAMINIUM chloride or bromide.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
N(1),N(1),N(1),N(2),N(2),N(2)-HEXAMETHYL-1,2-ETHANEDIAMINIUM DIIODIDE has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties.
Medicine: Potential use as a drug delivery agent due to its ability to form complexes with various drugs.
Industry: Utilized in the production of surfactants and detergents.
Wirkmechanismus
The mechanism by which N(1),N(1),N(1),N(2),N(2),N(2)-HEXAMETHYL-1,2-ETHANEDIAMINIUM DIIODIDE exerts its effects involves its ability to interact with biological membranes and disrupt their integrity. The quaternary ammonium groups can interact with the phospholipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly relevant in its antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetramethylammonium iodide
- Hexamethonium bromide
- N,N,N’,N’-Tetramethyl-1,2-ethanediamine
Uniqueness
N(1),N(1),N(1),N(2),N(2),N(2)-HEXAMETHYL-1,2-ETHANEDIAMINIUM DIIODIDE is unique due to its high degree of methylation, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced membrane interaction capabilities. This makes it particularly effective as a phase transfer catalyst and antimicrobial agent compared to its less methylated counterparts.
Eigenschaften
CAS-Nummer |
10428-58-7 |
|---|---|
Molekularformel |
C8H22IN2+ |
Molekulargewicht |
273.18 g/mol |
IUPAC-Name |
trimethyl-[2-(trimethylazaniumyl)ethyl]azanium;iodide |
InChI |
InChI=1S/C8H22N2.HI/c1-9(2,3)7-8-10(4,5)6;/h7-8H2,1-6H3;1H/q+2;/p-1 |
InChI-Schlüssel |
PEZSEUIEAZERJU-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CC[N+](C)(C)C.[I-].[I-] |
Kanonische SMILES |
C[N+](C)(C)CC[N+](C)(C)C.[I-] |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
20828-82-4 (Parent) |
Synonyme |
dimethonium dimethonium diiodide dimethonium diiodide, C14-labeled ethane bis(trimethylammonium) bromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


